Octafluoroadipamide
Overview
Description
Octafluoroadipamide: is a fluorinated organic compound with the molecular formula C₆H₄F₈N₂O₂ . It is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation. The compound is primarily used in specialized industrial applications and scientific research due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octafluoroadipamide can be synthesized through the reaction of octafluoroadipic acid with ammonia or ammonium hydroxide . The reaction typically occurs under controlled conditions, including a temperature range of 240-242°C and a pressure that ensures the complete conversion of the acid to the amide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process includes the purification of octafluoroadipic acid, followed by its reaction with ammonia in a reactor designed to handle high temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Octafluoroadipamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can convert this compound into less fluorinated amides or amines.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and occur under elevated temperatures.
Major Products: The major products formed from these reactions include various fluorinated amides, amines, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
Chemistry: Octafluoroadipamide is used as a precursor in the synthesis of other fluorinated compounds. Its stability and reactivity make it valuable in developing new materials with unique properties .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: Industrially, this compound is used in the production of high-performance polymers and coatings that require exceptional thermal and chemical resistance .
Mechanism of Action
The mechanism by which octafluoroadipamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms in the compound enhance its ability to form stable complexes with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- Hexafluoroadipamide
- Tetrafluoroadipamide
- Perfluoroadipamide
Uniqueness: Octafluoroadipamide is unique due to its high degree of fluorination, which imparts superior thermal stability and resistance to chemical degradation compared to its less fluorinated counterparts. This makes it particularly valuable in applications requiring extreme conditions .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVURUIRNGAQISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310730 | |
Record name | Octafluoroadipamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-66-8 | |
Record name | 355-66-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octafluoroadipamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5-Octafluorohexanediamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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